molecular formula C13H8BrF5N2S B2486420 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379803-57-2

2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No.: B2486420
CAS No.: 1379803-57-2
M. Wt: 399.18
InChI Key: LCIMZZOYLYFQJW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is a useful research compound. Its molecular formula is C13H8BrF5N2S and its molecular weight is 399.18. The purity is usually 95%.
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Scientific Research Applications

Chemotherapy for Alveolar Hydatid Disease

Benzimidazoles, including compounds like 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole, have been widely utilized in the treatment of Alveolar Hydatid Disease (AHD), a parasitic infection caused by Echinococcus multilocularis. A study demonstrated that a specific prodrug of a benzimidazole compound showed significant morphological damage to the tegument and protoscolices of Echinococcus multilocularis metacestodes after treatment, indicating the potential of this compound class in chemotherapy for AHD (Walchshofer et al., 1990).

Applications in Pharmacology

Anxiolytic and Analgesic Agents

Benzimidazole derivatives, such as 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole, have been synthesized and evaluated for their anxiolytic and analgesic properties. In a study, novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and their anxiolytic properties were evaluated using elevated plus maze and open field tests, while their analgesic effects were assessed using tail flick and hot plate methods. Compounds from this class exhibited significant anxiolytic and analgesic potential, indicating their promise as therapeutic agents (Maltsev et al., 2021).

Properties

IUPAC Name

[2-(2-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF5N2S/c14-10-4-2-1-3-9(10)13-20-11-6-5-8(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMZZOYLYFQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF5N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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